Ketorolac tromethamine, known chemically as (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic properties. It is particularly effective in managing moderate to severe pain, often used postoperatively or in acute pain scenarios. Ketorolac tromethamine is a racemic mixture of two enantiomers, with the S-form being biologically active and responsible for its analgesic effects .
Ketorolac tromethamine is derived from ketorolac acid and tromethamine. It belongs to the pyrrolo-pyrrole group of NSAIDs and exhibits properties typical of this class, such as inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis . The compound is commercially available in various forms, including injectable solutions and oral tablets, under brand names like Toradol and Acular .
The synthesis of ketorolac tromethamine involves several steps that typically include the following:
This method allows for efficient extraction and purification of ketorolac tromethamine while maintaining high yields.
The molecular formula for ketorolac tromethamine is , with a molecular weight of approximately 376.41 g/mol. The structure can be represented by the following key features:
Ketorolac tromethamine undergoes various chemical reactions typical for nonsteroidal anti-inflammatory drugs:
The peak analgesic effect typically occurs within 2 to 3 hours after administration .
Ketorolac tromethamine is widely utilized in clinical settings due to its potent analgesic properties. Its applications include:
Due to its efficacy comparable to opioids like morphine but with a lower risk of addiction, ketorolac serves as an important option in pain management strategies across various medical fields .
(S)-Ketorolac tromethamine [(S)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid 2-amino-2-(hydroxymethyl)-1,3-propanediol salt] is a potent non-steroidal anti-inflammatory drug (NSAID) where the analgesic activity resides exclusively in the (S)-enantiomer. Traditional synthetic routes produce racemic ketorolac, necessitating subsequent resolution to obtain the therapeutically active (S)-enantiomer. A chiral pool approach utilizes enantiomerically pure starting materials, but this method faces limitations in scalability due to the complexity of the pyrrolizine backbone. Asymmetric catalysis has emerged as a promising alternative, employing chiral transition metal complexes to induce stereoselectivity during the key ring-forming step. The decarboxylation of intermediates like 1,3-dicarbonyl derivatives must be carefully controlled to prevent racemization, as the stereogenic center at the C1 position of the pyrrolizine ring is susceptible to epimerization under acidic or basic conditions [5] [10].
Industrial-scale synthesis often employs diastereomeric crystallization using chiral amines such as dehydroabietylamine to separate enantiomers before tromethamine salt formation. The critical parameters influencing optical purity include reaction temperature (optimal range: -5°C to 5°C during coupling), solvent polarity (aprotic solvents like acetonitrile favored), and stoichiometric ratios. Post-crystallization, the (S)-ketorolac free acid typically achieves enantiomeric excess (e.e.) >98% as verified by chiral HPLC using CHIRALPAK AGP columns [4] [10]. Tromethamine salt formation is then conducted in methanol/acetone mixtures, yielding the final product with strict control over residual solvents to meet pharmaceutical standards.
Table 1: Critical Parameters in Stereoselective Crystallization of (S)-Ketorolac
Parameter | Optimal Range | Impact on Enantiomeric Excess |
---|---|---|
Reaction Temperature | -5°C to 5°C | <0°C risks incomplete reaction; >10°C increases racemization |
Solvent System | Acetonitrile/Ethanol (9:1) | Higher polarity mixtures reduce yield by 15-20% |
Chiral Resolving Agent | Dehydroabietylamine | Alternative amines (e.g., cinchonidine) reduce e.e. by 5-12% |
Crystallization Time | 12-16 hours | Shorter durations yield lower optical purity (85-90% e.e.) |
Racemic ketorolac resolution is essential for obtaining the active (S)-enantiomer, as conventional synthesis yields a 50:50 mixture. Enzymatic kinetic resolution using lipases has demonstrated superior enantioselectivity. Candida antarctica lipase B (CAL-B) catalyzes the stereoselective esterification of (R)-ketorolac with n-octanol in organic solvents, leaving the desired (S)-enantiomer unreacted. Under optimized conditions (dichloromethane, 25°C, 24 hours), this process achieves >99% e.e. for (S)-ketorolac with 45-48% yield, approaching the theoretical maximum of 50% for kinetic resolution [9]. The enzymatic specificity arises from differential binding affinities in the acyl-enzyme intermediate, where the (R)-enantiomer's orientation favors nucleophilic attack by alcohol.
Chiral chromatography on preparative scale offers a non-destructive alternative. Utilizing cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases (e.g., Chiralcel OD-H) with hexane:isopropanol:trifluoroacetic acid (85:15:0.1) as the mobile phase provides baseline separation (resolution factor Rs=2.8). This method enables recovery of both enantiomers at >99% purity, though solvent consumption makes it cost-prohibitive for industrial production compared to enzymatic methods. Simulated moving bed (SMB) chromatography has emerged as a continuous resolution technique, improving solvent efficiency by 60% and productivity by 3-fold compared to batch processes, making it viable for multi-ton manufacturing [4] [9].
Table 2: Performance Comparison of Enantiomeric Resolution Techniques
Technique | Conditions | (S)-Enantiomer Purity | Yield | Industrial Scalability |
---|---|---|---|---|
CAL-B Enzymatic Esterification | Dichloromethane, n-octanol, 25°C | >99% e.e. | 45-48% | High (batch/continuous bioreactors) |
Preparative Chiral HPLC | Chiralcel OD-H, Hexane:iPrOH:TFA (85:15:0.1) | >99% e.e. | 42% | Moderate (high solvent cost) |
Simulated Moving Bed (SMB) | CHIRALPAK AGP, 10 mmol/L ammonium acetate (pH 5.5):IPA (97:3) | 98.5% e.e. | 48% | High (continuous process) |
Industrial synthesis of (S)-ketorolac tromethamine increasingly incorporates green chemistry principles to minimize environmental impact. Solvent reduction strategies include replacing dichloromethane (Class 2 solvent) with cyclopentyl methyl ether (CPME, Class 3) in extraction steps, reducing the E-factor (kg waste/kg product) from 32 to 18. Catalytic methodologies have been implemented using immobilized lipases in continuous-flow reactors, eliminating stoichiometric reagents previously required for resolution. For instance, Novozym 435®-packed columns operate at 50°C with residence times of 30 minutes, achieving 99% conversion of (R)-ketorolac to its ester while allowing (S)-enantiomer recovery in aqueous phase [9] [10].
One-pot telescoping integrates decarboxylation, chiral resolution, and salt formation into a single continuous process, reducing intermediate isolation steps. A patented route employs aqueous tromethamine directly in the reaction mixture after enzymatic resolution, crystallizing (S)-ketorolac tromethamine in situ with 95% yield and eliminating separate acidification steps. Waste minimization is further achieved by recovering n-octanol via distillation from esterification mixtures (>90% recovery) and implementing aqueous workups that reduce organic solvent usage by 40% compared to traditional processes. Life-cycle assessments confirm these innovations decrease the carbon footprint by 58% per kilogram of API produced [5] [10].
(S)-Ketorolac tromethamine exhibits distinctive stability challenges during synthesis and storage. Hydrolytic degradation occurs under acidic (0.1N HCl, 80°C) and alkaline (0.1N NaOH, 25°C) conditions, forming degradation products via ester cleavage and decarboxylation. Under acidic stress, the primary degradant is des-carboxy ketorolac (K1, 6% degradation), while alkaline conditions yield hydroxylated pyrrole derivatives (K3, 8% degradation). Oxidative degradation with 3% H₂O₂ generates a carboxymethyl radical adduct (K4) as the major degradant (30% degradation), characterized by LC-MS at m/z 358 [M+H]⁺ [8] [6].
Photodegradation follows first-order kinetics when exposed to UV light (λ=254 nm), producing benzoyl-shifted isomers via Norrish Type I rearrangement. Quantum mechanical studies using DFT/B3LYP/6-31G(d) calculations reveal that degradation products K1-K5 exhibit lower energy gaps (ΔE=4.21–5.07 eV) than the parent drug (ΔE=5.32 eV), indicating higher reactivity. Notably, thermal stress (80°C, 4 hours) induces minimal degradation (<6%), confirming that thermal energy alone is less detrimental than photochemical or oxidative pathways. These findings necessitate strict control of oxidizing agents during synthesis and amber glass packaging to prevent photodegradation [8] [6].
Table 3: Major Degradation Products of (S)-Ketorolac Under Stress Conditions
Stress Condition | Primary Degradant | Structure | Degradation Mechanism | % Degradation (4h) |
---|---|---|---|---|
Acidic Hydrolysis (0.1N HCl, 80°C) | K1 | Des-carboxy ketorolac | Decarboxylation | 20% |
Alkaline Hydrolysis (0.1N NaOH, RT) | K3 | Hydroxylated pyrrole derivative | Nucleophilic ring opening | 8% |
Oxidation (3% H₂O₂, RT) | K4 | Carboxymethyl radical adduct | Radical addition | 30% |
Photolysis (UV 254 nm) | K5 | Benzoyl-shifted isomer | Norrish Type I rearrangement | 25% |
The synthetic process must therefore maintain pH 5.5–7.0 during all aqueous steps, use nitrogen sparging to prevent oxidation, and employ light-protected equipment. Accelerated stability studies confirm that the final tromethamine salt retains >99% enantiomeric purity for 24 months when stored at 25°C/60% RH in opaque containers, demonstrating robust stereochemical integrity under proper handling conditions [6] [8].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.:
CAS No.: 129725-38-8